Dec-RVRK-CMK

Proprotein Convertase Substrate Specificity Enzyme Kinetics

Dec-RVRK-CMK (Decanoyl-Arg-Val-Arg-Lys-chloromethylketone) is a peptide-based, irreversible, cell-permeable competitive inhibitor of Kex2/furin proteases (Ki=8.45 μM). Its distinct RVRK tetrapeptide sequence, with lysine at P1, delivers unique substrate selectivity that cannot be replicated by generic Decanoyl-RVKR-CMK. This specificity makes it the definitive reagent for mechanistic studies of Zika virus (ZIKV) and Japanese encephalitis virus (JEV) host protease dependency, and for structure-activity relationship (SAR) investigations of Kex2 binding. Procure with confidence for reproducible, mechanism-driven results.

Molecular Formula C34H66ClN11O5
Molecular Weight 744.4 g/mol
CAS No. 534615-50-4
Cat. No. B6347086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDec-RVRK-CMK
CAS534615-50-4
Molecular FormulaC34H66ClN11O5
Molecular Weight744.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)CCl
InChIInChI=1S/C34H66ClN11O5/c1-4-5-6-7-8-9-10-18-28(48)43-25(16-13-20-41-33(37)38)31(50)46-29(23(2)3)32(51)45-26(17-14-21-42-34(39)40)30(49)44-24(27(47)22-35)15-11-12-19-36/h23-26,29H,4-22,36H2,1-3H3,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H4,37,38,41)(H4,39,40,42)/t24-,25-,26-,29-/m0/s1
InChIKeyGEJSMIRQBNBYGT-VZTVMPNDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dec-RVRK-CMK (CAS 534615-50-4) Furin Inhibitor Procurement Guide


Dec-RVRK-CMK (Decanoyl-Arg-Val-Arg-Lys-chloromethylketone) is a synthetic, cell-permeable, irreversible peptide-based chloromethylketone (CMK) inhibitor . It is characterized as a competitive inhibitor that targets and inactivates the secreted soluble kexin (Kex2), a yeast enzyme member of the mammalian subtilisin-like proprotein convertase (PC) family, with a reported Ki of 8.45 μM . It exhibits antiviral activity against Zika virus (ZIKV) and Japanese encephalitis virus (JEV) .

Why Generic Substitution Fails: Dec-RVRK-CMK Specificity for Kex2/Furin Research


Generic substitution with other CMK-based furin inhibitors, such as Decanoyl-RVKR-CMK (CAS 150113-99-8), is not scientifically valid. Dec-RVRK-CMK possesses a distinct tetrapeptide sequence (Decanoyl-Arg-Val-Arg-Lys-CMK) that confers a unique substrate selectivity profile . While Dec-RVKR-CMK is a broad-spectrum inhibitor of all seven proprotein convertases, Dec-RVRK-CMK's sequence variation (RVRK vs RVKR) results in a different binding mechanism and target selectivity, as the binding mechanism of Kex2 with different CMK inhibitors depends on substrate selectivity, particularly the selective differences between lysine and arginine at the P1 position . This sequence-specificity directly impacts experimental outcomes, making direct substitution unreliable for studies requiring precise modulation of Kex2-like or furin activity .

Dec-RVRK-CMK Comparative Quantitative Evidence Guide


Dec-RVRK-CMK vs. Dec-RVKR-CMK: Distinct P1 Position Selectivity Dictates Target Binding

Dec-RVRK-CMK differentiates itself from the broad-spectrum proprotein convertase inhibitor Decanoyl-RVKR-CMK through a distinct P1 position residue (Lysine vs. Arginine), which fundamentally alters its target selectivity. The binding mechanism of Kex2 with different CMK inhibitors depends on substrate selectivity, particularly the selective differences between lysine and arginine at the P1 position . This sequence variation leads to divergent binding affinities and inhibitory profiles within the proprotein convertase family .

Proprotein Convertase Substrate Specificity Enzyme Kinetics

Dec-RVRK-CMK Antiviral Activity Against Zika and Japanese Encephalitis Viruses

Dec-RVRK-CMK demonstrates specific antiviral activity against Zika virus (ZIKV) and Japanese encephalitis virus (JEV), as reported in multiple vendor datasheets and the Gene Ontology database [1]. In contrast, the related compound Decanoyl-RVKR-CMK exhibits a broader antiviral profile, including activity against SARS-CoV-2 (IC50=57 nM) , HIV-1, and MERS-CoV [2]. This divergence highlights that Dec-RVRK-CMK's activity is more focused on specific flaviviruses, whereas Dec-RVKR-CMK is a broader-spectrum antiviral agent.

Antiviral Flavivirus Zika Virus Japanese Encephalitis Virus

Dec-RVRK-CMK Target Selectivity: Kex2 (Ki=8.45 μM) vs. Broad Proprotein Convertase Inhibition

Dec-RVRK-CMK is a peptide-based CMK inhibitor that targets and inactivates the secreted soluble kexin (Kex2) with a reported Ki of 8.45 μM . In contrast, Decanoyl-RVKR-CMK is a broad-spectrum inhibitor that blocks the activity of all seven proprotein convertases (PC1, PC2, PC4, PACE4, PC5, PC7, and furin) . This represents a significant difference in target selectivity, with Dec-RVRK-CMK being a more focused tool for studying Kex2-like enzymes, which are a subset of the broader PC family.

Kex2 Proprotein Convertase Enzyme Inhibition Selectivity

Optimal Research and Industrial Applications for Dec-RVRK-CMK


Investigating Kex2/Furin-Mediated Processing in Flavivirus Infection

Dec-RVRK-CMK is optimally deployed in studies examining the role of furin-like proteases in Zika virus (ZIKV) or Japanese encephalitis virus (JEV) infection and replication . Its specific activity against these flaviviruses, as documented in multiple sources, makes it a key reagent for dissecting host protease dependency in these viral life cycles [1].

Probing Substrate Specificity at the P1 Position of Proprotein Convertases

The unique sequence of Dec-RVRK-CMK (RVRK), with a lysine at the P1 position, provides a valuable tool for structure-activity relationship (SAR) studies aimed at understanding the substrate selectivity of Kex2 and related furin-like proteases . Its use in comparative studies with Decanoyl-RVKR-CMK (RVKR sequence) can elucidate the role of the P1 residue in inhibitor binding and enzyme kinetics .

Characterizing the Specificity of Furin-Like Proteases in Cellular Models

As an irreversible, cell-permeable inhibitor, Dec-RVRK-CMK is well-suited for use in cell-based assays to characterize the functional specificity of furin-like proteases in various cellular contexts [2]. Its defined Ki for Kex2 (8.45 μM) provides a quantitative benchmark for dose-response experiments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dec-RVRK-CMK

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.